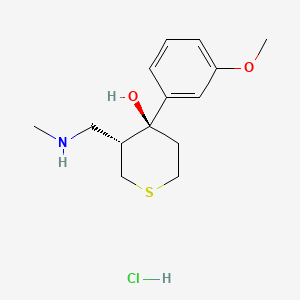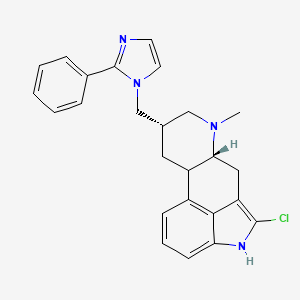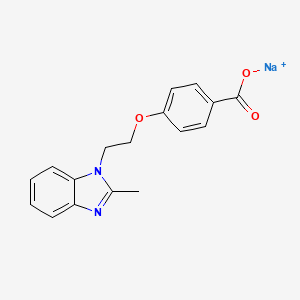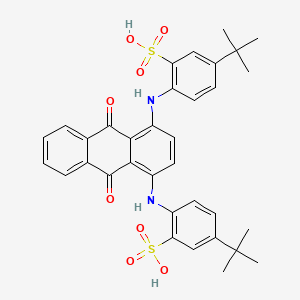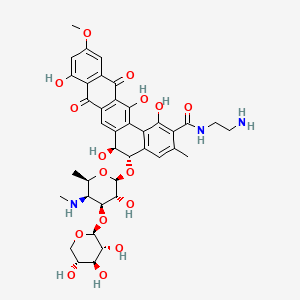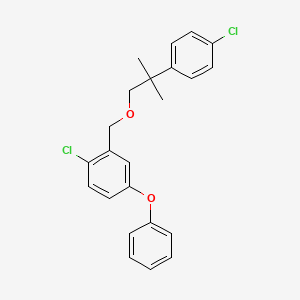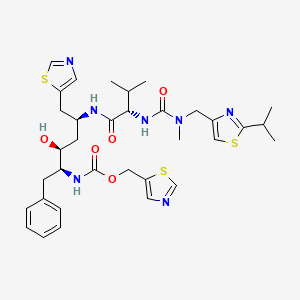
1,6-Hexanedione, 2,5-bis(1-piperidinylmethyl)-1,6-diphenyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanedione, 2,5-bis(1-piperidinylmethyl)-1,6-diphenyl-, dihydrochloride is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two piperidinylmethyl groups and two phenyl groups attached to a hexanedione backbone, with the addition of two hydrochloride groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanedione, 2,5-bis(1-piperidinylmethyl)-1,6-diphenyl-, dihydrochloride typically involves multiple steps, including the formation of the hexanedione backbone, the introduction of piperidinylmethyl groups, and the addition of phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Hexanedione, 2,5-bis(1-piperidinylmethyl)-1,6-diphenyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Hexanedione, 2,5-bis(1-piperidinylmethyl)-1,6-diphenyl-, dihydrochloride is utilized in various scientific research fields, including:
Chemistry: As a reagent or intermediate in organic synthesis, it is used to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,6-Hexanedione, 2,5-bis(1-piperidinylmethyl)-1,6-diphenyl-, dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Bis(4-ethoxyphenyl)-2,5-bis(1-piperidinylmethyl)-1,6-hexanedione dihydrochloride
- 2,5-Bis(1-piperidinylmethyl)-1,6-bis(4-propoxyphenyl)-1,6-hexanedione dihydrochloride
Uniqueness
1,6-Hexanedione, 2,5-bis(1-piperidinylmethyl)-1,6-diphenyl-, dihydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. The presence of both piperidinylmethyl and phenyl groups, along with the hexanedione backbone, contributes to its versatility and wide range of applications.
Eigenschaften
CAS-Nummer |
136767-09-4 |
|---|---|
Molekularformel |
C30H42Cl2N2O2 |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
1,6-diphenyl-2,5-bis(piperidin-1-ylmethyl)hexane-1,6-dione;dihydrochloride |
InChI |
InChI=1S/C30H40N2O2.2ClH/c33-29(25-13-5-1-6-14-25)27(23-31-19-9-3-10-20-31)17-18-28(24-32-21-11-4-12-22-32)30(34)26-15-7-2-8-16-26;;/h1-2,5-8,13-16,27-28H,3-4,9-12,17-24H2;2*1H |
InChI-Schlüssel |
WSRSMGMYZWLUGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(CCC(CN2CCCCC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)




